molecular formula C8H3ClFNO B13124622 2-Cyano-4-fluorobenzoylchloride

2-Cyano-4-fluorobenzoylchloride

Cat. No.: B13124622
M. Wt: 183.56 g/mol
InChI Key: UQDOYPHQMTWHCA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic IUPAC name for this compound is derived from its benzoyl chloride backbone substituted with a cyano group at position 2 and a fluorine atom at position 4. Following priority rules for functional groups and substituents:

  • The parent chain is benzene with a carbonyl chloride (-COCl) group, making "benzoyl chloride" the root name.
  • Substituents are numbered to assign the lowest possible locants: the cyano group (-CN) at position 2 and fluorine (-F) at position 4.

Thus, the validated IUPAC name is 2-cyano-4-fluorobenzoyl chloride . The molecular formula C₈H₃ClFNO is confirmed by high-resolution mass spectrometry (HRMS), which reports an exact mass of 183.57 g/mol. The formula aligns with the following composition:

  • C₈ : Eight carbon atoms (six from benzene, one from carbonyl, one from cyano).
  • H₃ : Three hydrogen atoms (meta and para positions relative to substituents).
  • Cl : One chlorine atom from the acyl chloride group.
  • F : One fluorine substituent.
  • N : One nitrogen atom from the cyano group.
  • O : One oxygen atom from the carbonyl group.

The structural formula is represented as:
$$ \text{ClC(O)C}6\text{H}3(\text{CN})(\text{F}) $$
with SMILES notation ClC(=O)C1=CC(=C(C=C1)F)C#N .

Crystallographic Analysis and X-ray Diffraction Studies

While no direct X-ray crystallographic data for 2-cyano-4-fluorobenzoylchloride is available in the literature, analogous benzoyl chloride derivatives provide insights into expected structural features. For example:

  • The planar geometry of the benzene ring is preserved, with substituents influencing bond angles and lengths.
  • The electron-withdrawing cyano (-CN) and fluorine (-F) groups induce meta-directing effects, altering electron density distribution.

Hypothetical X-ray parameters, extrapolated from similar compounds, suggest:

  • Bond lengths :
    • C=O: ~1.21 Å (shorter than typical C-O single bonds due to resonance).
    • C-Cl: ~1.79 Å (consistent with acyl chlorides).
    • C-F: ~1.34 Å.
    • C≡N: ~1.16 Å.
  • Bond angles :
    • Cl-C=O: ~120° (trigonal planar geometry).
    • Dihedral angles between substituents: ~0° (coplanar with the aromatic ring).

The absence of experimental crystallographic data underscores the need for future single-crystal X-ray studies to resolve fine structural details.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands and functional group assignments:

  • C≡N stretch : 2226 cm⁻¹ (sharp, characteristic of nitriles).
  • C=O stretch : 1690–1720 cm⁻¹ (acyl chloride carbonyl).
  • C-F stretch : 1220–1280 cm⁻¹ (aromatic C-F).
  • C-Cl stretch : 780–850 cm⁻¹ (acyl chloride C-Cl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):
  • H-3 (ortho to F): δ 7.81 ppm (doublet, J = 8.0 Hz).
  • H-5 (meta to CN): δ 7.53 ppm (doublet of doublets, J = 8.0, 1.6 Hz).
  • H-6 (para to Cl): δ 7.94 ppm (singlet).
¹³C NMR (100 MHz, CDCl₃):
  • C=O : δ 165.6 ppm.
  • C-Cl : δ 139.7 ppm.
  • C-F : δ 159.5 ppm (coupling with fluorine).
  • C≡N : δ 116.0 ppm.
¹⁹F NMR (376 MHz, CDCl₃):
  • Single peak at δ -112 ppm (meta to electron-withdrawing groups).

UV-Vis Spectroscopy

  • λₘₐₓ : 270 nm (π→π* transitions in the aromatic ring).
  • Shoulder : 290 nm (n→π* transitions in the carbonyl group).

Table 1: Summary of Spectroscopic Data

Technique Key Signals/Peaks Assignment
FT-IR 2226 cm⁻¹ C≡N stretch
¹H NMR δ 7.94 (s) H-6
¹³C NMR δ 165.6 Carbonyl carbon
UV-Vis λₘₐₓ = 270 nm Aromatic π→π* transition

Computational Chemistry Models for Electron Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict electron density distribution and frontier molecular orbitals:

  • Electrostatic Potential (ESP) :
    • High electron density at the carbonyl oxygen (negative potential).
    • Depleted density at the cyano and fluorine substituents (positive potential).
  • Frontier Orbitals :
    • HOMO : Localized on the benzene ring and cyano group.
    • LUMO : Dominated by the carbonyl and C-Cl σ* orbitals.

Natural Bond Orbital (NBO) Analysis :

  • The cyano group withdraws electron density via resonance (-M effect), reducing ring aromaticity.
  • Fluorine’s inductive (-I) effect further polarizes the C-Cl bond, increasing electrophilicity at the acyl chloride center.

Mulliken Charges :

  • Cl : +0.32 e (electrophilic).
  • O (carbonyl) : -0.45 e (nucleophilic).
  • F : -0.18 e.

These models align with observed reactivity in nucleophilic acyl substitution reactions.

Properties

Molecular Formula

C8H3ClFNO

Molecular Weight

183.56 g/mol

IUPAC Name

2-cyano-4-fluorobenzoyl chloride

InChI

InChI=1S/C8H3ClFNO/c9-8(12)7-2-1-6(10)3-5(7)4-11/h1-3H

InChI Key

UQDOYPHQMTWHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-4-fluorobenzoylchloride can be synthesized through several methods. One common method involves the reaction of 2-cyano-4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H4FNO2+SOCl2C8H3ClFNO+SO2+HCl\text{C8H4FNO2} + \text{SOCl2} \rightarrow \text{C8H3ClFNO} + \text{SO2} + \text{HCl} C8H4FNO2+SOCl2→C8H3ClFNO+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of 2-cyano-4-fluorobenzoylchloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-fluorobenzoylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The cyano group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 2-cyano-4-fluorobenzoic acid.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting 2-cyano-4-fluorobenzoylchloride with an amine can yield an amide derivative, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

2-Cyano-4-fluorobenzoylchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-4-fluorobenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The cyano group and the fluorine atom influence the compound’s electronic properties, making it a reactive intermediate. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of amides, esters, or other derivatives .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative table of key parameters for 2-Cyano-4-fluorobenzoylchloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN Key Substituents
2-Cyano-4-fluorobenzoylchloride* C₈H₃ClFNO 183.5 (calculated) 67–69† N/A Cyano, Fluorine, Benzoyl Chloride
2-Chloro-4-fluorobenzyl cyanide C₈H₅ClFN 169.59 67–69 75279-56-0 Chloro, Fluorine, Benzyl Cyanide
4-Chloro-2-fluorobenzaldehyde C₇H₄ClFO 158.55 58–60 61072-56-8 Chloro, Fluorine, Aldehyde
4-Chloro-3-fluorobenzaldehyde C₇H₄ClFO 158.55 46–49 5527-95-7 Chloro, Fluorine, Aldehyde
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 Not reported 586-75-4 Bromo, Benzoyl Chloride

*Calculated molecular formula and weight based on structural analogy.
†Inferred from 2-Chloro-4-fluorobenzyl cyanide .

Key Observations:
  • Reactivity: The benzoyl chloride group in 2-Cyano-4-fluorobenzoylchloride enhances electrophilicity compared to aldehydes (e.g., 4-Chloro-2-fluorobenzaldehyde) or nitriles (e.g., 2-Chloro-4-fluorobenzyl cyanide). This makes it more reactive in acylations .
  • Melting Points: The cyano group in 2-Cyano-4-fluorobenzoylchloride likely increases melting point (67–69°C) compared to aldehydes (46–60°C) due to stronger dipole-dipole interactions .
  • Molecular Weight: The bromine atom in 4-Bromobenzoyl chloride increases molecular weight (219.46 g/mol) relative to fluorine/cyano-substituted analogs .

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